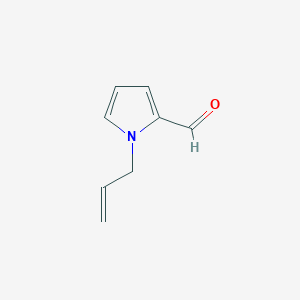

![molecular formula C14H20N2O2 B177489 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde CAS No. 100875-69-2](/img/structure/B177489.png)

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

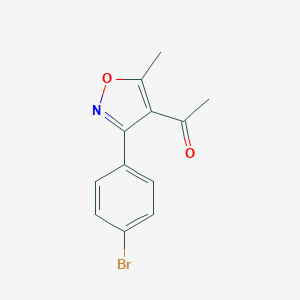

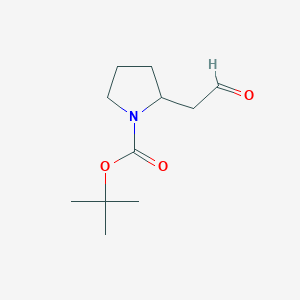

“4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde” is a chemical compound with the molecular formula C14H20N2O2 . It has a molecular weight of 248.32 . The IUPAC name for this compound is 4-[2-(4-methyl-1-piperazinyl)ethoxy]benzaldehyde .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-4-2-13(12-17)3-5-14/h2-5,12H,6-11H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored at ambient temperature .科学的研究の応用

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde has been used in numerous scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as pyrimidines and purines, which are important intermediates in the synthesis of drugs. In addition, this compound has been used in the synthesis of various antibiotics, such as penicillin and cephalosporin, and antiviral agents, such as acyclovir. It has also been used in the synthesis of anti-cancer drugs, such as doxorubicin.

作用機序

Target of Action

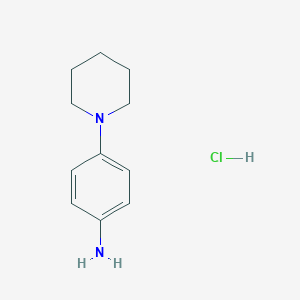

Related compounds such as 2- (4-methyl-piperazin-1-yl)-ethylamine and 4- [2- (4-Methyl-piperazin-1-yl)-ethyl]-phenylamine

Mode of Action

It’s worth noting that a compound with a similar structure, (4- (bis (4-fluorophenyl)methyl)piperazin-1-yl) (cyclohexyl)methanone hydrochloride (ldk1229), was found to bind more selectively to cannabinoid receptor type 1 (cb1) than to cannabinoid receptor type 2 . This suggests that “4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde” might interact with its targets in a similar manner.

Biochemical Pathways

Given the potential interaction with cannabinoid receptors mentioned above , it’s plausible that this compound could influence pathways related to pain perception, mood, and memory, among others, which are known to be modulated by these receptors.

Pharmacokinetics

A group of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles and their 5 substituted derivatives were found to have promising absorption, distribution, metabolism, and excretion calculations (adme) . This might suggest similar pharmacokinetic properties for the compound .

Result of Action

It was observed that compounds with similar structures produced loss of cell viability of mcf-10a cells . This suggests that “this compound” might have similar effects.

実験室実験の利点と制限

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily accessible chemical. In addition, this compound is soluble in water and alcohol, making it easy to work with in a laboratory setting. However, this compound is toxic and should be handled with caution. It should only be used in a well-ventilated area and protective equipment should be worn.

将来の方向性

The future directions for 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis. In addition, further research is needed to explore the potential for this compound to be used as a therapeutic agent for the treatment of various diseases. Finally, further research is needed to explore the potential for this compound to be used in the synthesis of novel drugs.

合成法

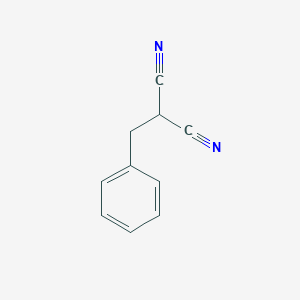

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde is synthesized through a multi-step reaction process. The first step involves the reaction of 4-methylpiperazine with ethyl chloroformate in the presence of a base, such as sodium hydroxide, to form the ethyl ester of 4-methylpiperazine. This reaction is then followed by the reaction of the ethyl ester with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form this compound. The reaction is typically carried out in a solvent, such as dimethylformamide, and yields a product that is purified by recrystallization.

Safety and Hazards

特性

IUPAC Name |

4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-4-2-13(12-17)3-5-14/h2-5,12H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAKHJJMBZUXKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359633 |

Source

|

| Record name | 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100875-69-2 |

Source

|

| Record name | 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)

![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)